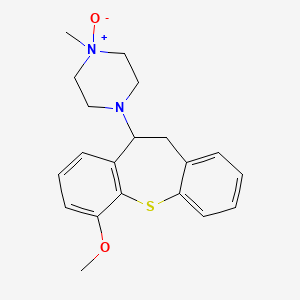
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate is a complex organic compound. It belongs to the class of dibenzo thiepin derivatives, which are known for their diverse pharmacological activities. This compound is characterized by its unique chemical structure, which includes a dibenzo thiepin core, a piperazine ring, and an oxide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate typically involves multiple steps:
Formation of the Dibenzo Thiepin Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Oxidation: The final step involves the oxidation of the compound to introduce the oxide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can be used to remove the oxide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxide derivatives, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine: Lacks the oxide group.
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide: Lacks the dihydrate component.
Uniqueness
1-(10,11-Dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-4-methylpiperazine 4-oxide dihydrate is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities.
Propiedades
Número CAS |
58722-20-6 |
|---|---|
Fórmula molecular |
C20H24N2O2S |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
4-(1-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-methyl-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C20H24N2O2S/c1-22(23)12-10-21(11-13-22)17-14-15-6-3-4-9-19(15)25-20-16(17)7-5-8-18(20)24-2/h3-9,17H,10-14H2,1-2H3 |
Clave InChI |
QJHRVHCJLKCCPE-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=CC=C4OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















